molecular formula C18H38N2O B587875 N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 CAS No. 1794754-41-8

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Cat. No.: B587875
CAS No.: 1794754-41-8
M. Wt: 302.539
InChI Key: XAYFTZOFOLGWAE-ONNKGWAKSA-N
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Description

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a symmetrical secondary amine . It is a labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .


Molecular Structure Analysis

The molecular formula of this compound is C18H34D4N2O . Its molecular weight is 302.53 .

Scientific Research Applications

Occurrence and Formation in Foods

N-Nitroso compounds, including nitrosamines like N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, are found in various food items, especially those contaminated with fungi or undergoing specific processing conditions. Studies highlight the presence of nitrosamines in cornbread inoculated with Fusarium moniliforme, indicating fungi's role in nitrosamine synthesis through nitrate reduction to nitrites and secondary amine augmentation in moldy foods. Certain Fusarium mycotoxins alongside nitrosamines were implicated in carcinogenic outcomes, suggesting a dual risk factor from both mycotoxins and nitrosamines in food products (Li, Ji, & Cheng, 1986).

Mechanisms of Formation and Destruction in Water

The formation and destruction of N-nitrosodimethylamine (NDMA), a closely related compound, in water systems have been extensively reviewed. Key insights include the identification of NDMA precursors (such as amines and dimethylsulfamide) and their reactions with various disinfectants. The mechanisms proposed for these reactions involve one-electron transfers, highlighting the complexity of NDMA formation and suggesting potential pathways for other nitrosamines. Additionally, methods such as biodegradation, reduction, and oxidation (including photolytic and photocatalytic processes) have been explored for NDMA destruction, which may also be applicable to the degradation of this compound and similar compounds (Sharma, 2012).

Biological Interactions and Toxicity

The carcinogenic potential of N-nitroso compounds, including the potential health risks associated with dietary intake of these compounds, has been a subject of research. Studies have focused on understanding the biotransformation of nitrosamines and their interactions with biological materials, revealing insights into the mechanisms of carcinogenesis and mutagenesis. This body of research underscores the importance of monitoring and controlling exposure to nitrosamines due to their potent carcinogenic properties (Odashima, 1980).

Safety and Hazards

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is classified as Acute Tox. 4 Oral - Carc. 2 according to Sigma-Aldrich . This means it is harmful if swallowed and is suspected of causing cancer.

Biochemical Analysis

Biochemical Properties

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, potentially causing cellular damage .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the p53 pathway, which can result in cell cycle arrest or apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification and oxidative stress response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects. It can also inhibit the activity of certain enzymes, such as glutathione S-transferases, which play a role in detoxification processes. These interactions can result in oxidative stress and cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with chronic cellular damage and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild cellular stress and adaptive responses. At high doses, this compound can cause significant toxic effects, including liver damage, oxidative stress, and carcinogenesis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in the formation of DNA adducts and oxidative stress. The compound can also affect metabolic flux and alter the levels of various metabolites involved in detoxification and oxidative stress response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver, where it undergoes metabolism and exerts its effects. The localization and accumulation of this compound can influence its activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression. The subcellular localization of this compound can also influence its interactions with enzymes and other biomolecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 can be achieved through the nitrosation of the corresponding secondary amine precursor.", "Starting Materials": [ "7-methyloctan-2-amine-d4", "Nitrosating agent (e.g. sodium nitrite, nitrosyl chloride)" ], "Reaction": [ "To a solution of 7-methyloctan-2-amine-d4 in anhydrous ether, add the nitrosating agent dropwise while maintaining the temperature below 5°C.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.", "Quench the reaction by slowly adding a solution of sodium sulfite until the yellow color disappears.", "Extract the organic layer with diethyl ether and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a silica gel column and eluting with a mixture of hexane and ethyl acetate." ] }

CAS No.

1794754-41-8

Molecular Formula

C18H38N2O

Molecular Weight

302.539

IUPAC Name

N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide

InChI

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3/i15D2,16D2

InChI Key

XAYFTZOFOLGWAE-ONNKGWAKSA-N

SMILES

CC(C)CCCCCCN(CCCCCCC(C)C)N=O

Synonyms

N-Isononyl-N-nitrosoisononanamine-d4;  N-Nitrosodiisononylamine-d4; 

Origin of Product

United States

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